(+/-)-Fluazifop-d4

Beschreibung

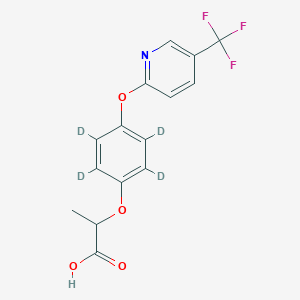

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2,3,5,6-tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKUEAFAVKILW-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC2=NC=C(C=C2)C(F)(F)F)[2H])[2H])OC(C)C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Methodologies of +/ Fluazifop D4

Deuteration Strategies for Site-Specific Labeling of Fluazifop (B150276)

Site-specific deuteration aims to introduce deuterium (B1214612) atoms at predetermined locations within the fluazifop molecule. This contrasts with uniform or random labeling, where deuterium is incorporated throughout the molecule in a less controlled manner. utoronto.ca Site-specific labeling is particularly useful for studying specific metabolic pathways or fragmentation patterns in mass spectrometry.

While general strategies for site-specific deuteration of organic compounds exist, specific details for fluazifop-d4 are less widely available in broad public searches. However, principles from the deuteration of other complex organic molecules and pesticides can be applied. Common strategies involve hydrogen-deuterium exchange reactions catalyzed by acids, bases, or metals, or the synthesis of the target molecule using deuterated precursors. rsc.orgprinceton.edudicp.ac.cnresearchgate.net The position of deuteration in (+/-)-Fluazifop-d4 is indicated by the "-d4" designation, signifying the presence of four deuterium atoms. The precise location of these deuterium atoms is critical for its intended use as a labeled standard or tracer. For example, if used in metabolic studies, deuteration at metabolically labile positions can help to understand breakdown pathways.

Deuterium labeling can be achieved through various methods, including catalytic hydrogen isotope exchange reactions, often facilitated by transition metals. rsc.orgdicp.ac.cnresearchgate.net Another approach involves the use of deuterated reagents or solvents in the synthetic route. princeton.edumdpi-res.com The choice of strategy depends on the desired labeling pattern and the functional groups present in the molecule. Achieving high atom percentage deuterium incorporation at the target sites while minimizing labeling at other positions is a key challenge in site-specific deuteration. rsc.org

Precursor Synthesis and Deuterium Incorporation Techniques

The synthesis of this compound typically involves the preparation of suitable precursors followed by the introduction of deuterium. The racemic nature indicated by "(+/-)" suggests the synthesis route does not employ chiral resolution or asymmetric synthesis to obtain a single enantiomer, unlike the commercially available fluazifop-P which is the enriched (R) enantiomer. wikipedia.org

The synthesis of fluazifop itself involves coupling reactions to form the ether linkage between a phenoxy group and a substituted pyridine (B92270) ring, and the formation of the propionic acid moiety. wikipedia.org To synthesize this compound, one or more of the starting materials or intermediates would be synthesized with deuterium atoms at the desired positions.

Deuterium incorporation techniques can include:

Hydrogen-Deuterium Exchange (H/D Exchange): This involves exposing a precursor molecule to a deuterium source, such as D2O or deuterium gas (D2), under conditions that promote the exchange of hydrogen atoms with deuterium atoms at specific sites. metrowelding.comrsc.orgprinceton.edudicp.ac.cnresearchgate.netmdpi-res.com Catalysts, acids, or bases may be used to facilitate this exchange. rsc.orgprinceton.edudicp.ac.cnresearchgate.net

Synthesis using Deuterated Building Blocks: This approach involves synthesizing the target molecule using commercially available or specially prepared starting materials that already contain deuterium at specific positions. For example, if the d4 label is on an aromatic ring or an alkyl chain, a deuterated version of the corresponding synthon would be used in the coupling reaction. researchgate.netnih.gov

The specific synthetic route for this compound would dictate which precursors are needed and where deuterium is introduced. Given that fluazifop contains a trifluoromethyl group, a pyridine ring, an oxygen linkage, and a propionic acid moiety with a chiral center, the d4 label could be located on any of these parts. The exact position of the deuterium atoms is crucial information for understanding the properties and applications of this labeled analog.

Characterization of Deuterated Products for Isotopic Purity

Characterizing the deuterated product is essential to confirm the successful incorporation of deuterium and to determine its isotopic purity and the position of the deuterium atoms. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for determining the molecular weight of the labeled compound and confirming the number of deuterium atoms incorporated. nih.govresearchgate.netacs.org By analyzing the isotopic peaks, the isotopic purity (the percentage of molecules containing the specified number of deuterium atoms) can be calculated. nih.govresearchgate.net MS/MS fragmentation can provide information about the location of the deuterium atoms within the molecule by observing which fragments retain the deuterium label. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) can directly detect deuterium atoms and provide information about their chemical environment and position in the molecule. utoronto.ca Proton NMR (¹H NMR) can also be used to assess the degree of deuteration at specific sites by observing the reduction or disappearance of signals corresponding to the protonated form. utoronto.ca Carbon-13 NMR (¹³C NMR) can provide complementary information. utoronto.ca

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with MS (LC-MS or GC-MS) are used to assess the chemical purity of the synthesized product and to separate isotopologues if necessary. researchgate.netacs.orgmdpi.com

The isotopic purity is a critical parameter for labeled standards used in quantitative analysis, such as in mass spectrometry-based methods for residue analysis or pharmacokinetic studies. nih.govresearchgate.nethpc-standards.com A high isotopic purity ensures accurate quantification.

Data on isotopic purity might be presented in tables showing the percentage of the d4 species relative to other isotopologues (e.g., d0, d1, d2, d3, d5...).

Scalability and Efficiency of Deuterated Fluazifop Production

The scalability and efficiency of producing this compound are important considerations, particularly if it is needed in larger quantities for research or as an analytical standard. The efficiency of the synthesis is influenced by factors such as the yield of each reaction step, the cost and availability of deuterated precursors or deuterium sources, and the ease of purification.

Scaling up the synthesis of isotopically labeled compounds can present unique challenges compared to their unlabeled counterparts. The cost of deuterated reagents can be significantly higher, and specialized equipment or procedures may be required for handling deuterium gas or heavy water (D2O). metrowelding.commdpi-res.com

Efficient synthetic routes minimize the number of steps and maximize the yield in each step, thereby reducing material costs and production time. The choice of deuteration strategy also impacts scalability; for example, H/D exchange reactions might be more amenable to large-scale production than multi-step syntheses using complex deuterated building blocks.

Biochemical Mechanism of Action of Fluazifop and Deuterated Analogues in Non Human Biological Systems

Inhibition of Acetyl-CoA Carboxylase (ACCase) in Susceptible Plant Species

Fluazifop (B150276) belongs to the chemical class of aryloxyphenoxypropionate (APP) herbicides, also known as "fops". researchgate.netwikipedia.org These herbicides are characterized by their selective control of grass weeds, while typically causing little to no damage to broad-leaved plants. researchgate.net This selectivity arises because APP herbicides primarily target the plastid isoform of ACCase, which is present in grasses. wikipedia.orgscielo.br Broad-leaved plants generally possess a cytosolic form of ACCase that is insensitive to these herbicides. scielo.br

The inhibition of ACCase by fluazifop disrupts the first committed step in de novo fatty acid synthesis, the carboxylation of acetyl-CoA to form malonyl-CoA. researchgate.netnih.gov This disruption prevents the formation of lipids, which are critical for the synthesis of new cell membranes required for cell division and growth in actively growing regions such as shoots, roots, rhizomes, and stolons. solutionsstores.comcornell.edu Consequently, susceptible plants cease growth within hours of application, and symptoms such as chlorosis, necrosis, and eventual plant death appear within days to weeks. cornell.eduiskweb.co.jp

Research has demonstrated that fluazifop causes significant decreases in the incorporation of radioactivity from labeled acetate (B1210297) into lipids in susceptible species like barley (Hordeum vulgare), but not in resistant species like pea (Pisum sativum). nih.gov This inhibition specifically affects de novo fatty acid synthesis and not elongation reactions. nih.gov

Molecular Interactions of Fluazifop-d4 with ACCase

Studies on the binding mode of APP herbicides like diclofop (B164953) (another fop) to the CT domain of ACCase in weeds like Phalaris minor highlight the importance of specific amino acid residues in the binding site. researchgate.net While the precise interactions of Fluazifop-d4 haven't been detailed, its structural similarity to fluazifop suggests it would engage with similar binding pockets and residues within the ACCase enzyme.

Differential Activity of Stereoisomers (R- and S-forms) in Herbicidal Action

Fluazifop contains a chiral center at the alpha-carbon of the propanoic acid moiety, resulting in two stereoisomers: the (R)-enantiomer and the (S)-enantiomer. wikipedia.orgfao.org Commercial formulations of fluazifop were initially marketed as a racemic mixture ((+/-)-Fluazifop), containing a 50:50 ratio of the R- and S-forms. fao.org

Subsequent research revealed that the herbicidal activity is primarily attributed to the (R)-enantiomer, often referred to as fluazifop-P. wikipedia.orgfao.orgnih.gov The (R)-isomer is significantly more potent in inhibiting fatty acid synthesis and ACCase activity in susceptible plants compared to the (S)-isomer. nih.govnih.gov Formulations based on the enriched (R)-enantiomer were later developed and marketed, providing equal herbicidal activity at half the rate of the racemic mixture. fao.org

Studies using resolved stereoisomers confirmed that the (R)-isomer is the form responsible for inhibiting fatty acid synthesis, aligning with its observed herbicidal activity. nih.govnih.gov The differential activity of the stereoisomers is due to the specific three-dimensional interaction requirements of the ACCase binding site. The (R)-configuration of the propanoic acid group is necessary for optimal binding and inhibition of the enzyme in susceptible plant species.

For (+/-)-Fluazifop-d4, being a racemic mixture, it contains both the deuterated (R)-enantiomer and the deuterated (S)-enantiomer. Based on the activity of the non-deuterated forms, the herbicidal activity of this compound would be primarily due to the deuterated (R)-enantiomer, assuming the deuterium (B1214612) substitution does not fundamentally alter the stereochemical requirements for ACCase binding.

Metabolic Activation: Hydrolysis of Ester to Acid Form and its Relevance for Deuterated Analogues

Fluazifop is often applied as an ester prodrug, such as the butyl ester (fluazifop-butyl or fluazifop-P-butyl), to facilitate absorption into plant tissues. cornell.eduwikipedia.orgiskweb.co.jp Once inside the plant, the ester form is rapidly hydrolyzed by plant enzymes (esterases) to the active herbicidal form, the free acid (fluazifop). cornell.eduwikipedia.orgiskweb.co.jpinvasive.org This metabolic conversion is essential for the herbicidal action, as the free acid is the molecule that inhibits ACCase. wikipedia.org The acid form is then translocated within the plant, primarily through the phloem, to the meristematic regions where it accumulates and exerts its inhibitory effect. cornell.eduiskweb.co.jp

For this compound, which is described as the free acid form with deuterium substitution on the phenoxy ring, the metabolic activation step of ester hydrolysis is not applicable as it is already in the active acid form. cymitquimica.comscbt.com However, the concept of metabolism is still relevant, particularly concerning the fate and persistence of the deuterated compound within the plant and the environment.

Deuterium substitution can potentially influence the rate of metabolic reactions due to the kinetic isotope effect, where bonds to deuterium are generally stronger than those to hydrogen and can be broken more slowly by enzymes. plos.orgnih.gov In the case of this compound, the deuterium atoms are located on the phenoxy ring. While the primary metabolic activation (hydrolysis) is bypassed, other metabolic processes, such as further degradation or conjugation, could potentially be affected by the presence of deuterium.

Studies on the metabolism of fluazifop-butyl (B166162) show that the primary metabolite is the fluazifop acid. fao.org Further degradation can occur, although the details for the deuterated analogue are not explicitly provided in the search results. The stability of the fluazifop acid in water is noted, while the ester form undergoes rapid hydrolysis. invasive.org

The deuterium labeling in this compound makes it a valuable tool for research purposes, particularly in tracing the compound's uptake, translocation, and metabolism in plants using techniques like mass spectrometry. By comparing the metabolic fate of the deuterated analogue with that of the non-deuterated compound, researchers can gain insights into the specific metabolic pathways and the rates at which different parts of the molecule are processed. While a significant kinetic isotope effect on the ACCase inhibition itself due to the phenoxy ring deuteration is unlikely, the deuterium could influence the rates of enzymes involved in its subsequent degradation within the plant.

Metabolic and Degradation Pathways of +/ Fluazifop D4 in Environmental and Non Human Biological Matrices

Hydrolytic Transformation Pathways of Fluazifop (B150276) Esters and Deuterated Analogues in Environmental Systems

Hydrolysis is a primary abiotic degradation pathway for fluazifop esters in environmental systems such as soil and water invasive.orgmdpi.comresearchgate.netresearchgate.net. This process involves the cleavage of the ester bond, converting the parent ester (e.g., fluazifop-butyl) into the corresponding herbicidally active acid form (fluazifop acid) invasive.orgsci-hub.seacs.org. The rate of hydrolysis is influenced by environmental conditions, particularly pH and temperature researchgate.netinvasive.orgmdpi.comresearchgate.net.

Studies on fluazifop-butyl (B166162) have shown that it readily degrades through hydrolysis in soils and water invasive.org. Increased temperatures can accelerate the rate of hydrolysis researchgate.netinvasive.org. In water, fluazifop-p-butyl (B166164) rapidly hydrolyzes to fluazifop acid, with the rate increasing with increasing pH invasive.org. Fluazifop acid, in contrast, is reported to be stable in water across a range of tested pH values invasive.org. Fluazifop-butyl was found to be stable in sterile buffered water at pH 4 and 7, with over 90% remaining after 21 days, but degraded rapidly at pH 9 with a half-life of 2.5 days researchgate.net. Another source indicates a hydrolysis DT₅₀ of 78 days at 20°C and pH 7 for fluazifop-P-butyl, noting its sensitivity to pH and stability at pH 5 herts.ac.uk.

While specific hydrolytic transformation data for (+/-)-Fluazifop-d4 is limited in the provided sources, the established hydrolysis pathways of its unlabeled ester precursors strongly suggest that this compound, if applied in an ester form, would undergo similar hydrolytic cleavage to the deuterated fluazifop acid. The deuterium (B1214612) atoms, typically placed on the phenoxy ring in fluazifop-d4 cymitquimica.com, are not directly involved in the ester bond and are therefore expected to remain with the fluazifop acid moiety after hydrolysis.

Microbial Metabolism of Fluazifop-d4 in Soil Ecosystems

Microbial degradation is a significant pathway for the dissipation of fluazifop and its ester derivatives in soil ecosystems invasive.orgresearchgate.netacs.org. Soil microorganisms can metabolize fluazifop-butyl and fluazifop acid, contributing to their breakdown invasive.orgsci-hub.senih.gov. Soils with conditions favorable to microbial metabolism, such as warmth and moisture, exhibit higher degradation rates invasive.org.

Metabolism by soil microbes initially converts the fluazifop ester to its acid form (fluazifop acid), which is then further degraded by microbes invasive.org. The half-life of fluazifop acid due to microbial degradation can be less than 1 week invasive.org. Laboratory experiments with loamy agricultural soils showed rapid degradation of fluazifop-P-butyl to fluazifop-P (the acid form), with this degradation being almost exclusively microbial acs.orgnih.gov. Further biodegradation of fluazifop-P to 2-hydroxy-5-trifluoromethyl-pyridin (TFMP) occurred at a slower rate acs.orgnih.gov.

A microbial mixed culture capable of growing on fluazifop-butyl and fluazifop acid has been isolated nih.gov. Degradation of fluazifop by this microbial population was studied, and the degradation rate was enhanced by the presence of a second carbon source like sodium propionate (B1217596) nih.gov. This microbial degradation was found to be stereoselective, with the S-enantiomer of fluazifop being degraded at a significantly higher rate than the R-enantiomer nih.gov.

Based on the metabolic pathways observed for unlabeled fluazifop, it is expected that soil microorganisms would similarly metabolize this compound and its deuterated acid form. The deuterium labeling would allow for tracking the specific degradation products originating from the deuterated parent compound within complex soil microbial communities.

Plant Metabolism of Fluazifop-d4 and its Deuterated Metabolites

Fluazifop esters are absorbed by plants, primarily through the leaves, and are subsequently metabolized ontosight.airesearchgate.netfao.orgdergipark.org.tr. The primary metabolic transformation in plants is the rapid hydrolysis of the ester to the herbicidally active fluazifop acid ontosight.airesearchgate.netfao.orgacs.orgdergipark.org.tr. This conversion occurs quickly within the plant tissues researchgate.netdergipark.org.tr.

Studies on fluazifop-butyl in soybean plants showed rapid and complete metabolism to fluazifop acid within two to four weeks following application researchgate.net. The acid form, fluazifop acid, tends to persist longer in the plant tissues compared to the parent ester researchgate.netacs.org. Residues of the acid form have been found to remain in plants for up to 45 days after treatment researchgate.net.

While specific data on the plant metabolism of this compound is not detailed in the provided sources, the metabolic conversion of the ester to the acid is a well-established pathway for fluazifop in plants ontosight.airesearchgate.netfao.orgacs.orgdergipark.org.tr. It is highly probable that this compound ester would undergo similar hydrolysis to the deuterated fluazifop acid within plant tissues. Subsequent metabolism of the deuterated acid form could lead to the formation of other deuterated metabolites, analogous to those found for the unlabeled compound.

Translocation and Distribution within Plant Tissues

Following absorption, fluazifop and its active acid metabolite are translocated throughout the plant researchgate.netfao.orgdergipark.org.tr. The compound accumulates in actively growing regions, such as the meristems of shoots and roots, where the inhibition of ACCase disrupts lipid synthesis wikipedia.orgfao.orgdergipark.org.tr.

In soybean plants, fluazifop-butyl was translocated rapidly from the leaves to the roots researchgate.net. However, the concentration in the leaves remained approximately 10-fold higher than that in the roots researchgate.net. Translocation studies have shown that fluazifop-butyl derived residues distribute throughout the plants fao.org. In cucumbers, following foliar application, a high proportion of residues was initially found on the peel, with distribution becoming more even between peel and flesh over time fao.org. Whole plant autoradiograms of soybean plants showed that radiocarbon spread throughout the plant following topical leaf or stem application fao.org.

The translocation and distribution patterns of this compound within plants are expected to be similar to those of unlabeled fluazifop and its metabolites, as the deuterium labeling is unlikely to significantly alter the compound's transport properties within the plant vascular system.

Environmental Degradation Products and Their Formation Pathways (e.g., 2-hydroxy-5-trifluoromethyl-pyridin (TFMP), Pyr-Ph ether)

The degradation of fluazifop and its esters in the environment leads to the formation of several transformation products. Among the key degradation products are fluazifop acid, 2-hydroxy-5-trifluoromethyl-pyridin (TFMP), and Pyr-Ph ether fao.orgacs.orgnih.govfao.org.

Fluazifop acid is the primary and often most abundant degradation product, formed through the hydrolysis of the ester linkage in fluazifop esters invasive.orgresearchgate.netsci-hub.seacs.orgnih.govfao.org. This hydrolysis can be both chemical and microbially mediated invasive.orgresearchgate.netacs.org.

TFMP (also referred to as 5-(trifluoromethyl)-2(1H)-pyridinone or CF3-pyridone) is another significant degradation product fao.orgacs.orgnih.govnih.gov. It is formed from the further biodegradation of fluazifop acid, particularly by soil microbes acs.orgnih.gov. TFMP has been detected in drainage and groundwater samples following fluazifop-P-butyl treatment, indicating its mobility and potential for leaching acs.orgnih.govnih.gov. Detections of TFMP in drainage and groundwater up to 18 months after application have been observed nih.gov.

Pyr-Ph ether (2-[4-hydroxyphenoxy]propionic acid) is mentioned as a minor metabolite in rats and mice, and also as a potential degradation product, though its formation pathway in environmental matrices is less detailed in the provided sources fao.orgfao.org. One source mentions Pyr-Ph ether (IV) as a main degradation product in water/sediment studies with fluazifop-P-butyl, reaching up to 3.5% of the total applied radioactivity fao.org.

The degradation pathways leading to these products from this compound would involve the initial hydrolysis to the deuterated fluazifop acid, followed by further transformation through microbial or other environmental processes to produce deuterated analogues of TFMP, Pyr-Ph ether, and other potential minor metabolites.

Comparative Studies of Degradation Kinetics of Labeled vs. Unlabeled Fluazifop

While the provided search results discuss the degradation kinetics of unlabeled fluazifop esters and fluazifop acid in various environmental compartments invasive.orgresearchgate.netherts.ac.ukebi.ac.uk, specific detailed comparative studies on the degradation kinetics directly comparing this compound with unlabeled (+/-)-Fluazifop are not explicitly presented with quantitative data in the snippets.

Studies have investigated the stereoselective degradation of fluazifop-butyl enantiomers in soil and water, showing that the degradation can be enantioselective depending on the soil type and microbial activity researchgate.netnih.govebi.ac.uk. For example, in some soils, R-fluazifop-butyl was preferentially degraded, while in others, the S-enantiomer dissipated faster ebi.ac.uk. Microbial degradation of fluazifop acid was also found to be stereoselective, with faster degradation of the S-enantiomer nih.gov.

Data on the degradation of unlabeled fluazifop-butyl and fluazifop acid provide context for the expected persistence of the deuterated analogue. For instance, the average field half-life of fluazifop-p-butyl in soils is reported as 15 days invasive.org. Fluazifop-butyl dissipated rapidly in some soils with half-lives of enantiomers ranging from 0.136 to 2.7 days ebi.ac.uk. Fluazifop acid was found to have a half-life of less than 1 week due to microbial degradation invasive.org.

Illustrative Data Table (Based on Unlabeled Fluazifop Data):

Below is an illustrative table summarizing typical degradation half-lives observed for unlabeled fluazifop-butyl and fluazifop acid in environmental matrices, based on the provided search results. These values provide a general indication of the persistence expected for the deuterated analogue, this compound, and its degradation products.

| Compound | Matrix | Degradation Process | Typical Half-Life | Source(s) |

| Fluazifop-p-butyl | Soil | Overall Dissipation | 15 days | invasive.org |

| Fluazifop-butyl | Soil | Overall Dissipation | < 1 week | sci-hub.se |

| Fluazifop-p-butyl | Water | Hydrolysis (pH 9) | 2.5 days | researchgate.net |

| Fluazifop-p-butyl | Water | Hydrolysis (pH 7, 20°C) | 78 days | herts.ac.uk |

| Fluazifop acid | Soil | Microbial Degradation | < 1 week | invasive.org |

| Fluazifop-butyl enantiomers | Soils | Overall Dissipation | 0.136 - 2.7 days | ebi.ac.uk |

Note: The half-lives presented are illustrative and can vary significantly based on specific environmental conditions (e.g., soil type, temperature, moisture, microbial activity, pH).

Environmental Fate and Transport Dynamics of +/ Fluazifop D4 and Its Transformation Products

Soil Adsorption and Desorption Characteristics of Deuterated Fluazifop (B150276)

Fluazifop-P-butyl (B166164) is reported to bind strongly with soil particles, indicating a high adsorption potential invasive.orgekb.eg. This strong adsorption suggests low mobility in soil invasive.orgekb.eg. Studies have shown that fluazifop-P-butyl can form irreversible bonds with certain clay soils through various mechanisms invasive.orgekb.eg. In contrast, its degradation product, fluazifop acid, is reported to have a low sorption capacity on soil, being highly soluble in water researchgate.net. The soil adsorption coefficient for fluazifop-P indicates a moderate to low affinity for soil orst.edu. While specific data for deuterated fluazifop are not available, it is expected that (+/-)-Fluazifop-d4, being structurally similar to fluazifop acid, would exhibit similar adsorption characteristics, likely showing lower adsorption to soil compared to the ester form.

Leaching Potential of Deuterated Fluazifop and its Metabolites in Soil Profiles

The leaching potential of fluazifop-P-butyl is considered low due to its strong binding to soil invasive.orgekb.egorst.eduherts.ac.uk. However, its degradation products, particularly fluazifop acid and 2-hydroxy-5-trifluoromethyl-pyridin (TFMP), have shown leaching potential researchgate.netacs.orgnih.gov. Studies have detected leaching of fluazifop-P and TFMP in drainage and groundwater samples following applications of fluazifop-P-butyl researchgate.netacs.orgnih.gov. Fluazifop acid is highly soluble in water and has low sorption, contributing to its mobility in soil profiles researchgate.net. TFMP has also been detected in drainage and groundwater, sometimes exceeding the drinking water limit in drainage samples nih.gov. The leaching potential of pesticide degradates like TFMP, which are often more soluble than the parent compound, can be relatively high, especially with heavy precipitation shortly after application nih.gov. Given the expected similar properties of this compound to fluazifop acid, it is likely to exhibit a moderate to high leaching potential in soil profiles.

Data on leaching from a study on fluazifop-P-butyl in loamy soils indicated the presence of degradation products in drainage and groundwater:

| Compound | Detection in Drainage Samples | Detection in Groundwater Samples |

| Fluazifop-P | Yes researchgate.netacs.orgnih.gov | Yes (once reported) nih.gov |

| TFMP | Yes researchgate.netacs.orgnih.gov | Yes researchgate.netacs.orgnih.gov |

| Fluazifop-P-butyl | Not explicitly mentioned as leaching in significant amounts, rapidly degrades to acid researchgate.netorst.edu | Not explicitly mentioned as leaching in significant amounts, rapidly degrades to acid researchgate.netorst.edu |

Persistence and Half-Life Determination in Various Environmental Compartments

Reported Half-Lives:

| Compound | Environmental Compartment | Half-Life |

| Fluazifop-P-butyl | Soil | 1-2 weeks, avg. 15 days invasive.orgekb.eg |

| Fluazifop-P-butyl | Moist Soil | < 1 week orst.edu |

| Fluazifop-P-butyl | Water | Rapid hydrolysis invasive.orgorst.edu |

| Fluazifop acid | Water (pH 7) | 78 days regulations.gov |

| Fluazifop acid | Anaerobic Soil | 1-3 years regulations.gov |

| Fluazifop acid | Soil (microbial degradation) | Less than 1 week invasive.org |

Influence of Abiotic and Biotic Factors on Deuterated Fluazifop Degradation Kinetics

The degradation of fluazifop-P-butyl in the environment is primarily driven by hydrolysis and microbial metabolism invasive.orgresearchgate.netekb.eg. In soil and water, fluazifop-P-butyl readily degrades through hydrolysis to fluazifop acid invasive.orgorst.edu. Increased temperatures can accelerate the rate of hydrolysis invasive.org. Microbial metabolism also plays a significant role, particularly in converting fluazifop-P-butyl to fluazifop acid and further degrading the acid invasive.orgresearchgate.net. Soils with conditions favorable to microbial metabolism, such as warmth and moisture, exhibit higher degradation rates invasive.org. Photodegradation of fluazifop-P-butyl is reported to be negligible invasive.org. Fluazifop acid is further degraded by microbes, with a reported half-life of less than 1 week in soil invasive.org. The degradation of fluazifop-P-butyl to fluazifop-P (fluazifop acid) is almost exclusively microbial researchgate.netacs.org. Further biodegradation to TFMP occurs at a slower rate researchgate.netacs.org.

Factors influencing degradation:

Hydrolysis: Increased temperature increases the rate invasive.org. pH influences the hydrolysis rate of fluazifop-P-butyl in water, with faster degradation at higher pH invasive.org. Fluazifop acid is stable in water across tested pH values invasive.org.

Microbial Metabolism: Favored by warm and moist soil conditions invasive.org. Primary mechanism for conversion of fluazifop-P-butyl to fluazifop acid and subsequent degradation of the acid invasive.orgresearchgate.net. Almost exclusive mechanism for the initial degradation of fluazifop-P-butyl to fluazifop acid researchgate.netacs.org.

Photodegradation: Negligible for fluazifop-P-butyl invasive.org.

For this compound, abiotic hydrolysis is expected to follow similar trends as the non-deuterated form. However, microbial degradation, which involves enzymatic processes that can include C-H bond cleavage, might be slightly slower for the deuterated compound due to the kinetic isotope effect. This could potentially lead to a marginally longer persistence in environments where microbial degradation is the dominant pathway.

Volatilization Studies of Deuterated Fluazifop Analogues

Fluazifop-P-butyl is generally not considered to volatilize readily in the field invasive.orgekb.egherts.ac.uk. However, the potential for volatilization may increase with increasing temperature, increasing soil moisture, and decreasing clay and organic matter content invasive.org. Volatilization experiments with fluazifop-butyl (B166162) on glass slides showed significant loss, indicating that volatilization can occur from surfaces wur.nl. While specific volatilization data for deuterated fluazifop analogs are not available, the volatilization potential is primarily related to the compound's vapor pressure and its interaction with the matrix (soil or plant surface). Since deuteration does not significantly alter the vapor pressure compared to the non-deuterated analog, the volatilization behavior of this compound is expected to be similar to that of non-deuterated fluazifop acid. Fluazifop acid is reported as nonvolatile orst.edu.

Advanced Analytical Methodologies for the Detection and Quantification of +/ Fluazifop D4 and Its Metabolites

Development and Validation of Isotope-Dilution Mass Spectrometry (IDMS) for (+/-)-Fluazifop-d4 Quantification

Isotope-Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantification. researchgate.net The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample at the earliest stage of preparation. core.ac.uk This labeled compound, often called an internal standard, behaves almost identically to the native analyte (fluazifop) throughout extraction, cleanup, and instrumental analysis. core.ac.uk By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, highly accurate and precise concentrations can be determined, as the ratio is largely unaffected by sample loss or matrix effects. nih.govresearchgate.net

The development and validation of an IDMS method are rigorous processes. For a compound like this compound, validation would be conducted in accordance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). epa.gov Key validation parameters include specificity, linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). epa.govepa.gov Independent laboratory validations (ILV) are often performed to ensure the method is robust and transferable. epa.gov For instance, in related herbicide analysis, methods have been successfully validated in various soil types, demonstrating mean recoveries within the acceptable range of 70-120%. epa.gov

Table 1: Typical Validation Parameters for an IDMS Method

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.99. |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Mean recoveries between 70% and 120%. |

| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 20%. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | For fluazifop (B150276), LOQs of 1.0 µg/kg have been validated in soil. epa.govepa.gov |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | For fluazifop, an LOD of 0.5 µg/kg has been established. epa.gov |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Deuterated Fluazifop Analysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for analyzing fluazifop residues and its deuterated standard, this compound, in various matrices. nih.gov This method offers exceptional sensitivity and selectivity. skyfox.co The analysis typically involves reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer. epa.govlcms.cz

The chromatographic separation is commonly achieved using a C8 or C18 column with a gradient mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile. epa.govlcms.cz In mass spectrometry, electrospray ionization (ESI) is frequently used, operating in either positive or negative ion mode depending on the target analyte. lcms.cz The acidic form of fluazifop is effectively ionized in negative ESI mode, detecting the deprotonated molecule [M-H]⁻. epa.govlcms.cz Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor ion and its characteristic product ions. epa.gov For this compound, the precursor and product ions would have a mass-to-charge ratio (m/z) that is 4 units higher than that of the unlabeled fluazifop acid, reflecting the four deuterium (B1214612) atoms.

Table 2: Example LC-MS/MS Parameters for Fluazifop Acid and this compound

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Fluazifop Acid | Negative ESI | 326.06 | 254.00 | 226.00 |

| This compound | Negative ESI | 330.08 (Calculated) | 258.02 (Calculated) | 230.02 (Calculated) |

Note: Data for Fluazifop Acid is based on published methods. epa.gov Data for this compound is hypothesized based on a +4 Da mass shift.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Fluazifop-d4 and its Methylated Derivatives

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of fluazifop. However, because fluazifop acid is a polar, non-volatile compound, a derivatization step is required to convert it into a more volatile and thermally stable form suitable for GC analysis. skyfox.corsc.org

A common derivatization strategy is methylation, which converts the carboxylic acid group of fluazifop into a methyl ester. researchgate.net Reagents such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMSD) are used for this purpose. researchgate.netmdpi.com When analyzing with this compound, the same derivatization reaction would be applied, resulting in the formation of the methylated derivative, Fluazifop-d4-methyl ester. This derivative can then be analyzed by GC-MS. The mass spectrometer detects the molecular ion and its characteristic fragments, which will be 4 mass units higher for the deuterated derivative compared to the native compound. This approach allows for the separation and quantification of the herbicide in complex matrices. researchgate.net

Table 3: GC-MS Derivatization and Analysis Workflow

| Step | Description | Compound | Resulting Derivative |

| 1. Extraction | Residues are extracted from the sample matrix (e.g., soil, crops) using an organic solvent. | This compound | This compound (in solution) |

| 2. Derivatization | The carboxylic acid is converted to its methyl ester using a methylating agent (e.g., TMSD). | This compound | This compound-methyl ester |

| 3. GC Separation | The volatile derivative is separated from other matrix components on a GC column. | This compound-methyl ester | Separated peak |

| 4. MS Detection | The mass spectrometer identifies and quantifies the derivative based on its mass spectrum. | This compound-methyl ester | Mass spectrum with characteristic ions |

Utilization of this compound as an Internal Standard in High-Throughput Residue Analysis

In high-throughput residue analysis, where numerous samples are processed, maintaining accuracy and precision is a significant challenge. Matrix effects, which are the suppression or enhancement of the analyte signal by co-extracting compounds from the sample matrix, can lead to inaccurate results. researchgate.net The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to mitigate these issues. researchgate.net

Because this compound is chemically identical to the native fluazifop, it experiences the same losses during sample extraction and cleanup, and the same degree of matrix-induced ion suppression or enhancement in the mass spectrometer's source. researchgate.net Since the quantification is based on the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out. This leads to a more robust, accurate, and reliable quantification, which is essential for regulatory compliance and food safety monitoring. epa.gov The use of this compound allows for simpler and faster sample preparation methods (e.g., QuEChERS) to be employed in high-throughput settings without sacrificing analytical quality. researchgate.net

Methodologies for Characterizing Unknown Deuterated Metabolites

Identifying previously unknown metabolites is a key aspect of understanding the environmental fate and toxicology of a parent compound. When studying the metabolism of fluazifop using deuterated tracers, methodologies for characterizing unknown deuterated metabolites rely heavily on high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (e.g., LC-HRMS).

The first step is detection. Potential metabolites are identified by searching for mass signals that correspond to expected biotransformations (e.g., hydroxylation, cleavage) of the parent compound, this compound, while retaining the characteristic deuterium label. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements (typically <5 ppm error). This accuracy allows for the confident determination of the elemental formula of the unknown metabolite.

Once a potential metabolite is detected and its formula is proposed, the next step is structural elucidation. This is achieved through tandem mass spectrometry (MS/MS). The unknown metabolite ion is isolated and fragmented, and the resulting fragmentation pattern is analyzed. By comparing this pattern to the fragmentation of the parent compound, this compound, and considering known metabolic pathways, the structure of the unknown metabolite can be deduced. fao.org For example, a mass shift corresponding to the addition of an oxygen atom (+16 Da) would suggest a hydroxylation reaction, and the specific fragments lost in the MS/MS spectrum would help pinpoint the location of the hydroxyl group on the molecule.

Table 4: General Workflow for Unknown Deuterated Metabolite Identification

| Step | Technique | Purpose |

| 1. Detection | LC-HRMS (Full Scan) | Screen for potential metabolites based on accurate mass and expected biotransformations of this compound. |

| 2. Formula Determination | High-Resolution Mass Spectrometry | Use the accurate mass measurement to determine the elemental composition (molecular formula) of the unknown peak. |

| 3. Structural Elucidation | Tandem Mass Spectrometry (LC-HRMS/MS) | Fragment the unknown metabolite and analyze the fragmentation pattern to determine its chemical structure. |

| 4. Confirmation | Chemical Synthesis (if necessary) | Synthesize the proposed metabolite structure and compare its chromatographic and spectral properties to the unknown. |

Research Applications and Methodological Advancements Utilizing +/ Fluazifop D4

Tracing Carbon and Deuterium (B1214612) Flow in Metabolic Pathways within Plant Systems

The use of stable isotopes like deuterium is a cornerstone of metabolic flux analysis, offering a window into the intricate network of biochemical reactions within living organisms. nih.govnih.gov When (+/-)-Fluazifop-d4 is introduced to a plant system, the deuterium labels act as a tracer, allowing researchers to follow the absorption, translocation, and transformation of the herbicide.

Fluazifop-butyl (B166162), the active ester form, is rapidly absorbed by foliage and hydrolyzed within the plant to its herbicidally active form, fluazifop (B150276) acid. cornell.eduresearchgate.net This primary metabolite then moves through the phloem to the meristematic tissues, where it inhibits the enzyme acetyl-CoA carboxylase (ACCase), a critical component in fatty acid synthesis. cornell.eduhpc-standards.com

By using the deuterated form, scientists can precisely track the rate of this hydrolysis and the subsequent movement of the resulting fluazifop-d4 acid. Furthermore, any subsequent breakdown products can be identified and quantified, providing a clear picture of the detoxification pathway. This is crucial for understanding the basis of selectivity in tolerant crop species, which are able to metabolize the herbicide into non-toxic forms more efficiently than susceptible weed species. cornell.edu The ability to trace the labeled backbone of the molecule provides unambiguous evidence of its metabolic fate, distinguishing it from other endogenous compounds within the plant.

Table 1: Key Metabolic Transformations of Fluazifop in Plants

| Parent Compound | Primary Transformation | Key Metabolite | Site of Action | Further Degradation Products |

|---|---|---|---|---|

| Fluazifop-butyl | Hydrolysis | Fluazifop acid | Meristematic Tissues (ACCase Inhibition) | Conjugated and degraded forms (e.g., 2-hydroxy-5-trifluoromethyl-pyridin) |

Investigating Mechanisms of Herbicide Resistance and Detoxification through Isotopic Labeling Studies

Herbicide resistance in weeds is a major agricultural challenge, driven primarily by two mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govmdpi.com TSR involves genetic mutations in the target enzyme (e.g., ACCase) that prevent the herbicide from binding effectively. pesticidestewardship.orgresearchgate.net NTSR mechanisms are more complex and often involve reduced herbicide uptake or translocation, or more commonly, enhanced metabolic detoxification. nih.govpesticidestewardship.org

Isotopic labeling with this compound is an invaluable technique for elucidating these resistance mechanisms. By comparing the metabolic profiles of resistant and susceptible weed biotypes treated with Fluazifop-d4, researchers can quantify the rate of herbicide detoxification.

For instance, if a resistant population metabolizes Fluazifop-d4 into its inactive degradation products more rapidly than a susceptible population, it points towards enhanced metabolism as the resistance mechanism. pesticidestewardship.org This is often mediated by enzyme families such as cytochrome P450s or glutathione (B108866) S-transferases. nih.gov The precise quantification afforded by using a deuterated standard allows for the definitive identification of metabolic resistance, distinguishing it from TSR, which would not necessarily show a difference in the rate of metabolism.

Table 2: Herbicide Resistance Mechanisms Relevant to ACCase Inhibitors

| Mechanism Type | Description | Role of Isotopic Labeling |

|---|---|---|

| Target-Site Resistance (TSR) | Alteration of the target enzyme (ACCase) reduces herbicide binding. pesticidestewardship.orgresearchgate.net | Helps rule out metabolic resistance by showing similar uptake and metabolism rates in resistant and susceptible plants. |

| Non-Target-Site Resistance (NTSR) - Enhanced Metabolism | Rapid detoxification of the herbicide into non-toxic compounds before it reaches the target site. nih.govpesticidestewardship.org | Allows for precise quantification of the herbicide and its metabolites, demonstrating a faster degradation rate in resistant plants. |

| Non-Target-Site Resistance (NTSR) - Other | Reduced uptake through the leaf cuticle or reduced translocation within the plant. | Can be used to quantify the amount of herbicide absorbed and translocated away from the application site. |

Elucidating Synergistic and Antagonistic Interactions with Co-Applied Herbicides via Deuterated Probes

Herbicides are often applied as mixtures to broaden the spectrum of weed control. awsjournal.org However, the components of a mixture can interact, leading to synergistic (greater than expected) or antagonistic (less than expected) effects. awsjournal.orgcabidigitallibrary.org Understanding the biochemical basis of these interactions is critical for designing effective weed management strategies.

Deuterated probes like this compound offer a sophisticated method for studying these interactions. For example, antagonism is often observed when ACCase inhibitors like fluazifop are mixed with broadleaf herbicides. repec.org The cause can be biochemical or physiological. By using Fluazifop-d4, a researcher can determine if the second herbicide affects the uptake, translocation, or metabolism of fluazifop.

If, in the presence of an antagonistic herbicide, the concentration of Fluazifop-d4 acid is found to be lower in the meristematic tissues, it could indicate that the second herbicide is impeding its translocation. cabidigitallibrary.org Conversely, if the rate of degradation of Fluazifop-d4 is accelerated, it might suggest that the second herbicide induces metabolic pathways that also break down fluazifop. This level of mechanistic detail is difficult to achieve without the use of an isotopic label.

Table 3: Types of Herbicide Interactions

| Interaction Type | Definition | Potential Cause |

|---|---|---|

| Synergism | The combined effect of the herbicides is greater than the sum of their individual effects. cabidigitallibrary.org | One herbicide may increase the uptake or inhibit the detoxification of the other. |

| Antagonism | The combined effect is less than the sum of their individual effects. awsjournal.orgcabidigitallibrary.org | One herbicide may reduce the uptake, block the translocation, or enhance the metabolism of the other. repec.org |

| Additivity | The combined effect is equal to the sum of the individual effects. awsjournal.orgcabidigitallibrary.org | The herbicides act independently without influencing each other's activity. |

Deuterated Fluazifop in Environmental Fate Modeling and Pathway Elucidation

Understanding the environmental fate of pesticides—their degradation, persistence, and mobility in soil and water—is essential for assessing ecological risk. researchgate.netnih.gov Fluazifop-P-butyl (B166164) degrades in the environment to fluazifop-P and subsequently to other products like 2-hydroxy-5-trifluoromethyl-pyridin (TFMP). nih.gov Both degradation products have been shown to have the potential to leach into groundwater. nih.gov

Deuterated this compound is a critical tool for environmental fate studies. When applied to soil or water samples in laboratory or field experiments, the labeled compound can be tracked with high sensitivity and specificity. This allows for the precise calculation of degradation rates (half-life) and sorption coefficients without interference from any potential background levels of the non-labeled herbicide. nih.gov

This high-quality data is vital for parameterizing and validating environmental fate models, which are used by regulatory agencies to predict environmental concentrations and potential exposure. stone-env.com The use of deuterated standards helps to reduce uncertainty in these models, leading to more accurate and reliable risk assessments. nih.govresearchgate.net

Table 4: Key Parameters in the Environmental Fate of Fluazifop

| Process | Description | Significance |

|---|---|---|

| Degradation | The breakdown of Fluazifop-P-butyl into its metabolites, primarily Fluazifop-P and TFMP. nih.gov | Determines the persistence of the compounds in the environment. |

| Sorption | The binding of the herbicide and its metabolites to soil particles. | Affects the mobility of the compounds and their potential to leach into water sources. |

| Leaching | The movement of the compounds through the soil profile with water. nih.gov | A primary pathway for potential contamination of groundwater and surface water. |

Development of Standard Reference Materials for Pesticide Residue Analysis

One of the most significant applications of this compound is its use as a standard reference material, specifically as an internal standard, for pesticide residue analysis. hpc-standards.comnih.gov Accurately quantifying trace levels of pesticides in complex matrices like food, soil, or water is an analytical challenge due to "matrix effects," where other components in the sample can interfere with the measurement, causing signal suppression or enhancement. lcms.czoup.com

A deuterated internal standard is the gold standard for correcting these issues. labrulez.com this compound is added to a sample at a known concentration at the beginning of the analytical process. Because it is chemically almost identical to the non-labeled fluazifop (the analyte), it behaves the same way during extraction, cleanup, and injection into the analytical instrument (typically a mass spectrometer). researchgate.net

However, the mass spectrometer can distinguish between the deuterated standard and the native analyte due to their mass difference. By calculating the ratio of the analyte signal to the internal standard signal, any variations or losses during sample preparation are canceled out. This results in significantly improved accuracy, precision, and reliability of the quantitative results. lcms.czoup.com

Table 5: Advantages of Using Deuterated Internal Standards in Residue Analysis

| Analytical Parameter | Without Deuterated Standard | With this compound Standard |

|---|---|---|

| Accuracy | Prone to errors from matrix effects and variable recovery. lcms.cz | High accuracy by compensating for matrix effects and procedural losses. oup.com |

| Precision | Lower reproducibility due to variations in sample preparation. | High precision and robust results across different samples. oup.com |

| Reliability | Results can be questionable, especially at low concentrations. | Provides defensible and highly reliable quantitative data. nih.gov |

Q & A

Q. How can (±)-Fluazifop-d4 be adapted for use in emerging analytical platforms like ion mobility spectrometry (IMS)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.